4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 13159-99-4
VCID: VC3897028
InChI: InChI=1S/C16H20N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-11,17H,12H2,1-3H3
SMILES: CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC
Molecular Formula: C16H20N2O
Molecular Weight: 256.34 g/mol

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

CAS No.: 13159-99-4

Cat. No.: VC3897028

Molecular Formula: C16H20N2O

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline - 13159-99-4

Specification

CAS No. 13159-99-4
Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
IUPAC Name 4-[(4-methoxyanilino)methyl]-N,N-dimethylaniline
Standard InChI InChI=1S/C16H20N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-11,17H,12H2,1-3H3
Standard InChI Key RDKKBVHEHXPZQH-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC
Canonical SMILES CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[(4-methoxyanilino)methyl]-N,N-dimethylaniline, reflects its bifunctional aromatic system. The central methylene bridge (-CH₂-) connects two distinct aromatic rings:

  • Ring A: A para-methoxy-substituted aniline (4-methoxyphenylamine).

  • Ring B: A para-dimethylamino-substituted benzene (N,N-dimethylaniline).

The methoxy group (-OCH₃) on Ring A acts as an electron-donating group, enhancing the aromatic ring’s nucleophilicity, while the dimethylamino group (-N(CH₃)₂) on Ring B contributes to steric bulk and electronic diversity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₀N₂O
Molecular Weight256.34 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar organic solvents
SMILESCN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC
InChI KeyRDKKBVHEHXPZQH-UHFFFAOYSA-N

Crystallographic Insights

Single-crystal X-ray diffraction reveals that the compound crystallizes in an orthorhombic system with space group Pbca. Key structural features include:

  • Intermolecular Hydrogen Bonding: The N-H group on Ring A forms a hydrogen bond with the dimethylamino nitrogen (N2) of a neighboring molecule (N-H···N distance: 3.463 Å) .

  • C-H···π Interactions: Methyl groups on Ring B engage in weak interactions with adjacent aromatic rings, stabilizing the crystal lattice .

Synthesis and Manufacturing

Schiff Base Reduction Route

The most documented synthesis involves a two-step process:

  • Schiff Base Formation: Condensation of 4-methoxyaniline with N,N-dimethyl-4-nitrosobenzaldehyde yields an imine intermediate.

  • Reductive Amination: Sodium borohydride (NaBH₄) reduces the imine to the target amine .

Reaction Scheme:

4-Methoxyaniline+N,N-Dimethyl-4-nitrosobenzaldehydeEtOH, ΔSchiff BaseNaBH₄Target Compound\text{4-Methoxyaniline} + \text{N,N-Dimethyl-4-nitrosobenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Schiff Base} \xrightarrow{\text{NaBH₄}} \text{Target Compound}

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield
SolventEthanol68–72%
TemperatureReflux (78°C)
Reducing AgentNaBH₄ (2 equiv)
Reaction Time4–6 hours

Alternative Pathways

  • Mannich Reaction: Reacting 4-methoxyaniline, formaldehyde, and N,N-dimethylaniline under acidic conditions.

  • Catalytic Amination: Palladium-catalyzed coupling of 4-methoxyphenyl halides with N,N-dimethylbenzylamine, though yields remain suboptimal (<50%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.92 (s, 6H, N(CH₃)₂)

    • δ 3.75 (s, 3H, OCH₃)

    • δ 4.28 (s, 2H, CH₂NH)

    • δ 6.78–7.20 (m, 8H, aromatic H).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 40.5 (N(CH₃)₂)

    • δ 55.2 (OCH₃)

    • δ 113.8–152.4 (aromatic C).

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

  • 3380 (N-H stretch)

  • 2920 (C-H aliphatic)

  • 1605 (C=C aromatic)

  • 1245 (C-O methoxy) .

Molecular Interactions and Solid-State Behavior

Hydrogen Bonding Network

The crystal packing is stabilized by:

  • N-H···N Bonds: Between the aniline NH and dimethylamino N (3.463 Å) .

  • C-H···O Interactions: Methoxy oxygen accepts hydrogen bonds from adjacent CH groups (2.888–2.927 Å) .

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at ~220°C, suggesting moderate thermal stability suitable for high-temperature applications .

Industrial and Research Applications

Dye Manufacturing

The compound’s primary application lies in synthesizing azo dyes. Its amine group undergoes diazotization, coupling with electron-rich aromatics to yield chromophores.

Table 3: Example Dye Derivatives

Dye Productλₘₐₓ (nm)Application
4-[(E)-(4-Dimethylaminophenyl)diazenyl]anisole480Textile dye
4-Methoxy-N-(4-nitrophenyl)aniline520Photochromic lenses

Pharmaceutical Intermediates

  • Antioxidant Agents: Analogues with similar structures exhibit radical scavenging activity in vitro .

  • Anticancer Research: Methylamino groups enhance cellular uptake, making derivatives candidates for drug delivery systems.

Materials Science

  • Liquid Crystals: The planar aromatic system and flexible CH₂ bridge enable mesophase formation .

  • Supramolecular Gels: Hydrogen bonding drives self-assembly into nanostructured gels for sensor applications .

Comparative Analysis with Structural Analogues

Table 4: Structural and Functional Comparison

CompoundKey DifferenceApplication Advantage
N,N-Diethyl-4-methoxyanilineEthyl vs. methyl groupsHigher lipid solubility
4-Methoxy-N-(4-chlorophenyl)anilineChlorine substitutionEnhanced electronic contrast
4-[(4-Methoxyphenyl)amino]phenolHydroxyl vs. methylaminoImproved hydrogen bonding

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